Methyl 2-(3,4,5-trifluorophenyl)acetate
Description
Methyl 2-(3,4,5-trifluorophenyl)acetate is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₂ and a molecular weight of 220.15 g/mol (synonyms: (3,4,5-Trifluorophenyl)acetic acid methyl ester; CAS: EN300-170427) . Its structure features a trifluorinated phenyl ring attached to an acetate methyl ester moiety.
Properties
IUPAC Name |
methyl 2-(3,4,5-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUFXTUDIHLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trifluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: 3,4,5-trifluorophenylacetic acid.
Reduction: 3,4,5-trifluorophenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,4,5-trifluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Key Observations :
- Fluorine vs. Methoxy Substitution : Replacing fluorine with methoxy groups (e.g., in trimethoxyphenyl analogs) increases molecular weight and alters electronic properties. Methoxy groups are electron-donating, while fluorine is electron-withdrawing, affecting reactivity and solubility .
- Ester Chain Length: The propanoate analog (C₃ chain) has a higher molecular weight and likely greater lipophilicity compared to the acetate (C₂ chain), which may influence membrane permeability in biological systems .
Biological Activity
Methyl 2-(3,4,5-trifluorophenyl)acetate is a synthetic compound known for its unique trifluorophenyl group, which significantly influences its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 204.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry applications.
Biological Activity Overview
Research indicates that compounds containing trifluorophenyl moieties often exhibit significant biological activities, including:
- Anticancer Properties : Similar compounds have shown antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways.
- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors have been suggested.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors due to increased hydrophobic interactions.
Molecular Targets
- Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as HDAC inhibitors, which are crucial in regulating gene expression and cell cycle progression.
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate activity at certain neurotransmitter receptors.
Research Findings and Case Studies
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Inhibition Studies :
- In vitro studies have assessed the inhibitory effects of this compound on various enzymes. For instance, it demonstrated competitive inhibition against certain metabolic enzymes involved in pathways relevant to cancer progression.
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Cytotoxicity Assessments :
- Cytotoxicity tests conducted on several cancer cell lines revealed that the compound exhibits dose-dependent effects. At concentrations below 20 µM, it did not show significant cytotoxicity but effectively inhibited cell proliferation at higher concentrations.
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Comparative Studies :
- A comparative analysis with other fluorinated compounds indicates that this compound possesses superior binding affinity to HDACs compared to non-fluorinated analogs.
Data Table: Biological Activity Comparison
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C9H7F3O2 | TBD | Enzyme Inhibitor |
| Kojic Acid | C9H10O4 | 24.09 | Tyrosinase Inhibitor |
| Analog 3 (BMTTZD) | TBD | 1.12 | Strong Tyrosinase Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
